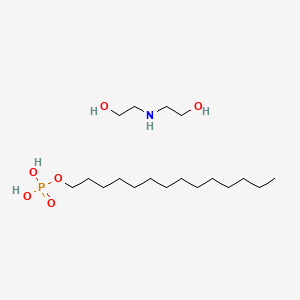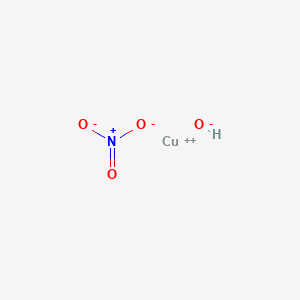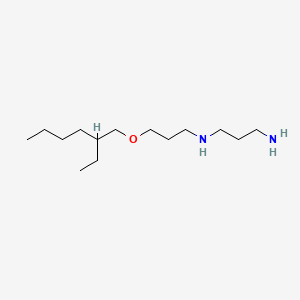
6-(Butylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Butylamino)pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyridine carboxamide family This compound is characterized by the presence of a butylamino group attached to the sixth position of the pyridine ring and a carboxamide group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylamino)pyridine-3-carboxamide typically involves the following steps:
Nitration: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminopyridine.
Acylation: 3-aminopyridine is acylated with butyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(Butylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 6-(Butylamino)pyridine-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(Butylamino)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug lead compound, particularly in the treatment of bacterial infections and tuberculosis.
Material Science: The compound is used in the synthesis of novel materials with unique electronic properties.
Agriculture: It has been studied for its effectiveness against bacterial wilt in tomatoes.
Mecanismo De Acción
The mechanism of action of 6-(Butylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxamide: A simpler analog without the butylamino group.
6-(Methylamino)pyridine-3-carboxamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
6-(Butylamino)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Propiedades
| 6960-23-2 | |
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
6-(butylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-6-12-9-5-4-8(7-13-9)10(11)14/h4-5,7H,2-3,6H2,1H3,(H2,11,14)(H,12,13) |
Clave InChI |
RZTSKOPHJWZEBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)


